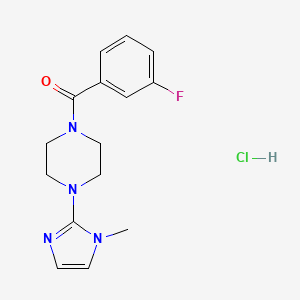

(3-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

(3-Fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule characterized by a methanone core linking a 3-fluorophenyl group to a piperazine ring substituted with a 1-methylimidazole moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

(3-fluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O.ClH/c1-18-6-5-17-15(18)20-9-7-19(8-10-20)14(21)12-3-2-4-13(16)11-12;/h2-6,11H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQULOOXFWDEWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

Formation of the Fluorophenyl Group: : The fluorophenyl group can be synthesized through the halogenation of benzene derivatives[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....

Synthesis of the Piperazine Ring: : Piperazine can be synthesized through the reaction of ethylenediamine with ketones or aldehydes.

Introduction of the Imidazole Ring: : The imidazole ring can be introduced through the reaction of 1-methylimidazole with appropriate reagents.

Coupling of the Groups: : The final step involves the coupling of the fluorophenyl group, piperazine ring, and imidazole ring under specific reaction conditions, such as the use of coupling reagents like carbodiimides or coupling catalysts like palladium.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The fluorophenyl group can be oxidized to form fluorobenzene derivatives.

Reduction: : The imidazole ring can be reduced to form imidazolium salts.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines and alcohols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: : Fluorobenzene derivatives.

Reduction: : Imidazolium salts.

Substitution: : Substituted piperazines.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical assays.

Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

The compound shares structural similarities with other piperazine- and fluorophenyl-containing derivatives, though key differences in substituent positioning and heterocyclic components influence physicochemical and pharmacological properties. Below is a comparative analysis based on available evidence:

Key Observations

Fluorophenyl Positioning: The target compound’s 3-fluorophenyl group distinguishes it from analogs with 2- or 4-fluorophenyl substituents (e.g., ).

Heterocyclic Diversity: The 1-methylimidazol-2-yl group in the target contrasts with thienopyrazol () or triazole () substituents in analogs. Imidazole’s electron-rich nature may enhance hydrogen-bonding interactions compared to sulfur-containing thiazole/thiophene derivatives.

Salt Form and Solubility :

- The hydrochloride salt of the target compound likely improves solubility relative to neutral analogs (e.g., ), facilitating in vitro or in vivo studies.

highlights the use of sodium metabisulfite and DMF for cyclization, which may apply to related imidazole-piperazine systems.

Crystallographic Behavior :

- Isostructural analogs () exhibit planar molecular conformations except for perpendicular fluorophenyl groups, a feature that may influence packing efficiency and stability. The target’s hydrochloride form could adopt distinct crystal habits due to ionic interactions.

Biological Activity

The compound (3-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure, featuring a fluorophenyl moiety and an imidazole-containing piperazine, suggests possible interactions with various biological targets, particularly in the context of cancer treatment and neurological disorders.

- IUPAC Name : this compound

- Molecular Formula : C14H16ClFN4O

- Molecular Weight : 304.76 g/mol

- CAS Number : [insert CAS number if available]

Research indicates that this compound may act as a selective inhibitor of certain protein kinases, which are crucial in regulating cell proliferation and survival. The presence of the imidazole ring is particularly significant as it can mimic ATP and bind to the active sites of kinases, thereby inhibiting their activity.

Anticancer Activity

Several studies have explored the anticancer properties of related piperazine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including:

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on these cancer cell lines, suggesting potential for further development as anticancer agents.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological properties. Research has indicated that some derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are implicated in mood disorders and schizophrenia. The imidazole component may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- Fluorine Substitution : The presence of fluorine at the meta position on the phenyl ring enhances binding affinity to target proteins.

- Imidazole Ring : Modifications on the imidazole ring can significantly alter pharmacokinetic properties and receptor selectivity.

These insights are crucial for optimizing the efficacy and reducing potential side effects of new derivatives.

Case Study 1: Anticancer Efficacy

A recent study investigated a series of piperazine derivatives similar to our compound in their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with a similar scaffold exhibited tumor regression in models of breast and lung cancer, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuropharmacological Assessment

Another study evaluated the effects of a related piperazine compound in animal models of depression and anxiety. The results showed significant reductions in anxiety-like behaviors, attributed to enhanced serotonergic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.